molecular formula C14H16O4 B13918492 2,3-Bis-allyloxy-benzoic acid methyl ester CAS No. 919123-45-8

2,3-Bis-allyloxy-benzoic acid methyl ester

Cat. No.: B13918492
CAS No.: 919123-45-8
M. Wt: 248.27 g/mol
InChI Key: JLZVRWMTRRLWJF-UHFFFAOYSA-N
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Description

2,3-Bis-allyloxy-benzoic acid methyl ester is an organic compound characterized by the presence of two allyloxy groups attached to a benzoic acid methyl ester core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis-allyloxy-benzoic acid methyl ester typically involves the allylation of 2,3-dihydroxybenzoic acid methyl ester. The reaction is carried out using allyl bromide in the presence of a base such as potassium carbonate. The reaction conditions generally include:

    Solvent: Acetone or dimethylformamide (DMF)

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis-allyloxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products Formed

    Epoxides: From oxidation of allyloxy groups.

    Alcohols: From reduction of the ester group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2,3-Bis-allyloxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: Incorporated into polymer matrices to enhance thermal and mechanical properties.

    Biology and Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,3-Bis-allyloxy-benzoic acid methyl ester depends on the specific application and reaction it undergoes. Generally, the allyloxy groups can participate in various chemical transformations, acting as reactive sites for further functionalization. The ester group can also be hydrolyzed or reduced, providing additional pathways for chemical modification.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(4-allyloxy benzoic acid) phenyl ester: Similar in structure but with different substitution patterns.

    2,3-Dimethoxybenzoic acid methyl ester: Similar ester core but with methoxy groups instead of allyloxy groups.

    Methyl 2-hydroxy-3-methylbenzoate: Similar ester core with a hydroxyl and methyl group.

Uniqueness

2,3-Bis-allyloxy-benzoic acid methyl ester is unique due to the presence of two allyloxy groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound for various synthetic applications and enhances its potential utility in materials science and drug discovery.

Properties

CAS No.

919123-45-8

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 2,3-bis(prop-2-enoxy)benzoate

InChI

InChI=1S/C14H16O4/c1-4-9-17-12-8-6-7-11(14(15)16-3)13(12)18-10-5-2/h4-8H,1-2,9-10H2,3H3

InChI Key

JLZVRWMTRRLWJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC=C)OCC=C

Origin of Product

United States

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